

natural occurrence and mineral forms of cuprous sulfide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CUPROUS SULFIDE

Cat. No.: B1170607

[Get Quote](#)

An In-depth Technical Guide on the Natural Occurrence and Mineral Forms of **Cuprous Sulfide**

Introduction

Cuprous sulfide (Cu_2S) minerals are a significant source of copper, one of the most widely used metals in industry. These minerals are primarily found in the supergene enrichment zones of copper ore deposits, formed by the alteration of primary copper-iron sulfides. This guide provides a comprehensive overview of the various mineral forms of **cuprous sulfide**, their natural occurrences, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the unique properties and potential applications of these copper-rich minerals.

Natural Occurrence of Cuprous Sulfide Minerals

Cuprous sulfide minerals are predominantly secondary minerals, meaning they are formed from the alteration of pre-existing primary ore minerals.^{[1][2][3]} The most common geological setting for their formation is the supergene enriched environment below the oxidation zone of copper deposits.^[1] In this zone, copper is leached from oxidized minerals and redeposited as copper sulfides.^[1] Chalcocite, a principal **cuprous sulfide**, is a prime example of a mineral formed through this process.^{[1][2]} These minerals are often found in association with other copper sulfides and sulfosalts, as well as with gangue minerals like quartz and calcite.^{[2][3]} Some **cuprous sulfide** minerals have also been identified in volcanic basalt deposits and as exhalation products from volcanic activity.^{[2][4]}

Mineral Forms of Cuprous Sulfide

The copper-sulfur system is complex, featuring several non-stoichiometric phases.[\[5\]](#)[\[6\]](#) This complexity gives rise to a variety of distinct **cuprous sulfide** minerals. The most significant of these are detailed below.

Chalcocite Group

The chalcocite group represents the most important and abundant of the **cuprous sulfide** minerals. These minerals are often massive in form and can be difficult to distinguish from one another without specialized analytical techniques.[\[7\]](#)[\[8\]](#)

- Chalcocite (Cu_2S): As the most common **cuprous sulfide**, chalcocite is a major copper ore. [\[1\]](#) It is typically found in secondary enrichment zones of copper deposits.[\[7\]](#)[\[9\]](#) Chalcocite is known to form pseudomorphs, replacing other sulfide minerals while retaining their original crystal shape.[\[1\]](#) Above 105°C, it transforms to a hexagonal crystal structure known as 'high-chalcocite'.[\[7\]](#)
- Djurleite ($\text{Cu}_{31}\text{S}_{16}$): Closely related to chalcocite, djurleite is also a secondary copper sulfide mineral.[\[8\]](#)[\[10\]](#) It is often intergrown with other copper sulfides like chalcocite, covellite, and digenite.[\[10\]](#) Distinguishing djurleite from chalcocite often requires X-ray diffraction analysis.[\[10\]](#)
- Digenite (Cu_9S_5): Digenite is found in both primary and supergene copper sulfide deposits. [\[11\]](#)[\[12\]](#) It is often associated with and intergrown with a variety of other copper sulfides.[\[11\]](#) Natural digenite typically contains a small amount of iron.[\[11\]](#)
- Anilite (Cu_7S_4): This mineral is orthorhombic and is known to transform into digenite when ground.[\[13\]](#)[\[14\]](#) It is found in association with other copper sulfides in specific geological settings like drusy quartz veins and Kuroko ore deposits.[\[13\]](#)

Other Notable Cuprous Sulfide Minerals

Beyond the main chalcocite group, several other **cuprous sulfide** minerals have been identified:

- Geerite (Cu_8S_5): Geerite is a trigonal copper sulfide that often occurs as coatings or thin platelets replacing other minerals like sphalerite.[15][16]
- Spionkopite ($\text{Cu}_{39}\text{S}_{28}$): This hexagonal mineral is typically found as a weathering product, forming lamellar replacements of other copper sulfides in red-bed copper deposits.[17][18]
- Yarrowite (Cu_9S_8): Another trigonal copper sulfide, yarrowite is also a product of weathering and is found in similar environments to spionkopite.[19][20]
- Tennantite ($\text{Cu}_{12}\text{As}_4\text{S}_{13}$): While technically a sulfosalt, tennantite contains cuprous copper and is often found in hydrothermal veins and contact metamorphic deposits alongside other copper sulfides.[21][22] It is the arsenic-rich end member of a solid solution series with tetrahedrite.[21]

Quantitative Data on Cuprous Sulfide Minerals

The following tables summarize the key quantitative data for the discussed **cuprous sulfide** minerals, facilitating easy comparison of their properties.

Mineral	Chemical Formula	Crystal System	Mohs Hardness	Specific Gravity (g/cm³)
Chalcocite	Cu ₂ S	Monoclinic (pseudo-orthorhombic)	2.5 - 3	5.5 - 5.8[7]
Djurleite	Cu ₃₁ S ₁₆	Monoclinic	2.5 - 3	5.749 (Calculated)[8]
Digenite	Cu ₉ S ₅	Trigonal	2.5 - 3	5.6[11]
Anilite	Cu ₇ S ₄	Orthorhombic	~3	5.68 (Calculated) [13]
Geerite	Cu ₈ S ₅	Trigonal	3.5 - 4	5.61 (Calculated) [23]
Spionkopite	Cu ₃₉ S ₂₈	Hexagonal	2.5 - 3	5.13 (Calculated) [17]
Yarrowite	Cu ₉ S ₈	Trigonal	2.5	4.89 (Calculated) [19]
Tennantite	Cu ₁₂ As ₄ S ₁₃	Isometric	3 - 4.5	4.65[21]

Table 1: Physical Properties of **Cuprous Sulfide** Minerals

Mineral	Space Group	a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)
Chalcocite	P2 ₁ /c or P _c	11.82	27.05	13.43	90	90	90
Djurleite	P2 ₁ /n	26.897	15.745	13.565	90	90.13	90
Digenite	R3m	-	-	-	-	-	-
Anilite	Pnma	7.89	7.84	11.01	90	90	90
Geerite	R3m, R3m, or R32	-	-	-	-	-	-
Spionkopite	P-3m1 (Possible)	22.962	-	41.429	90	90	120
Yarrowite	P3m1, P3m1, P31m, or P321	3.800	-	67.26	90	90	120
Tennantite	I43m	-	-	-	-	-	-

Table 2: Crystallographic Data for **Cuprous Sulfide** Minerals

Experimental Protocols

The characterization of **cuprous sulfide** minerals relies heavily on a suite of analytical techniques designed to probe their chemical composition and crystal structure. While detailed, step-by-step experimental protocols for the cited discoveries are not available in the provided search results, the fundamental principles of the key techniques employed are outlined below.

X-Ray Diffraction (XRD)

Principle: XRD is a non-destructive technique used to identify the crystalline phases present in a material and to determine their crystal structure. When a beam of X-rays is directed at a

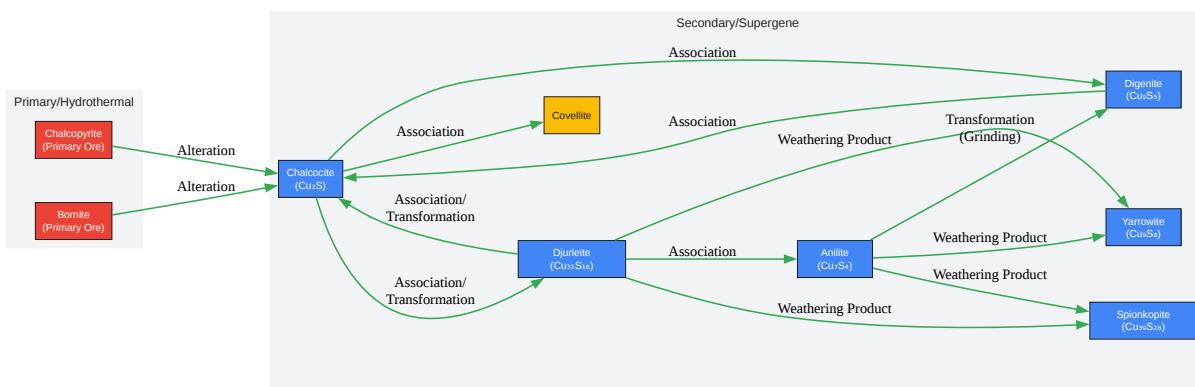
crystalline sample, the X-rays are diffracted by the planes of atoms in the crystal lattice. The angles and intensities of the diffracted beams are unique to each crystalline material, providing a "fingerprint" for identification.

General Methodology:

- **Sample Preparation:** A small amount of the mineral is ground into a fine powder to ensure random orientation of the crystallites.
- **Data Collection:** The powdered sample is placed in a diffractometer. An X-ray beam of a known wavelength is directed at the sample, and the sample is rotated through a range of angles. A detector records the intensity of the diffracted X-rays at each angle.
- **Data Analysis:** The resulting diffraction pattern (a plot of intensity versus diffraction angle, 2θ) is compared to a database of known diffraction patterns (such as the Powder Diffraction File - PDF) to identify the mineral phases present. For detailed structural analysis, the positions and intensities of the diffraction peaks can be used to refine the unit cell parameters and atomic positions within the crystal lattice.

Electron Microprobe Analysis (EMPA)

Principle: EMPA is an analytical technique used to determine the elemental composition of small volumes of solid materials. A focused beam of high-energy electrons is directed at the sample, causing the atoms in the sample to emit characteristic X-rays. The wavelengths and intensities of these X-rays are unique to each element, allowing for qualitative and quantitative analysis.


General Methodology:

- **Sample Preparation:** A sample of the mineral is mounted in an epoxy resin and polished to a smooth, flat surface. The surface is then coated with a thin layer of conductive material (usually carbon) to prevent charge buildup from the electron beam.
- **Data Collection:** The prepared sample is placed in the electron microprobe. The electron beam is focused on a specific point of interest on the sample. Wavelength-dispersive spectrometers (WDS) are used to measure the intensity of the characteristic X-rays emitted from the sample for each element of interest.

- Data Analysis: The measured X-ray intensities from the sample are compared to those obtained from standard materials of known composition. This comparison allows for the calculation of the weight percent of each element in the analyzed volume of the mineral.

Mineral Transformation Pathways

The various mineral forms of **cuprous sulfide** are often found intergrown, and transformations between these phases can occur under certain conditions. For example, anilite is known to transform into digenite upon grinding.[14] These transformations are influenced by factors such as temperature, pressure, and the presence of impurities. The following diagram illustrates the known relationships and associations between the key **cuprous sulfide** minerals.

[Click to download full resolution via product page](#)

Caption: Transformation and association pathways of primary and secondary copper sulfide minerals.

Conclusion

The natural occurrence of **cuprous sulfide** is characterized by a diverse array of mineral forms, each with distinct chemical and physical properties. The formation of these minerals is primarily a result of secondary supergene enrichment processes acting on primary copper ore deposits. A thorough understanding of the properties and interrelationships of these minerals, facilitated by analytical techniques such as XRD and EMPA, is crucial for their effective exploration, extraction, and potential utilization in various scientific and industrial applications. The complexity of the Cu-S system continues to be an active area of research, with potential for the discovery of new phases and a deeper understanding of their formation mechanisms.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Chalcocite - Wikipedia [en.wikipedia.org]
- 2. minerals.net [minerals.net]
- 3. handbookofmineralogy.org [handbookofmineralogy.org]
- 4. handbookofmineralogy.org [handbookofmineralogy.org]
- 5. researchgate.net [researchgate.net]
- 6. contrib.andrew.cmu.edu [contrib.andrew.cmu.edu]
- 7. mindat.org [mindat.org]
- 8. mindat.org [mindat.org]
- 9. Chalcocite Mineral Data [webmineral.com]
- 10. Djurleite - Wikipedia [en.wikipedia.org]
- 11. Digenite - Wikipedia [en.wikipedia.org]

- 12. Digenite [chemeurope.com]
- 13. handbookofmineralogy.org [handbookofmineralogy.org]
- 14. mindat.org [mindat.org]
- 15. handbookofmineralogy.org [handbookofmineralogy.org]
- 16. Geerite - Wikipedia [en.wikipedia.org]
- 17. mindat.org [mindat.org]
- 18. handbookofmineralogy.org [handbookofmineralogy.org]
- 19. mindat.org [mindat.org]
- 20. handbookofmineralogy.org [handbookofmineralogy.org]
- 21. Tennantite - Wikipedia [en.wikipedia.org]
- 22. m.minerals.net [m.minerals.net]
- 23. mindat.org [mindat.org]
- To cite this document: BenchChem. [natural occurrence and mineral forms of cuprous sulfide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1170607#natural-occurrence-and-mineral-forms-of-cuprous-sulfide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com